REACTION_SMILES
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[Al+3:2].[CH2:5]([CH3:6])[c:7]1[c:8]([OH:13])[cH:9][cH:10][cH:11][cH:12]1.[Cl-:1].[Cl-:3].[Cl-:4].[Cl:14][c:15]1[c:16]([C:17](=[O:18])[Cl:19])[cH:20][cH:21][c:22]([Cl:24])[cH:23]1.[Cl:26][CH:27]([CH:28]([Cl:29])[Cl:30])[Cl:31].[ClH:25]>>[CH2:5]([CH3:6])[c:7]1[c:8]([OH:13])[c:9]([C:17]([c:16]2[c:15]([Cl:14])[cH:23][c:22]([Cl:24])[cH:21][cH:20]2)=[O:18])[cH:10][cH:11][cH:12]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCc1ccccc1O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)c1ccc(Cl)cc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)C(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
Cl
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Name
|
|
Type
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product
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Smiles
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CCc1cccc(C(=O)c2ccc(Cl)cc2Cl)c1O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |